molecular formula C6H14N2 B8189798 (3S,4S)-3-Methyl-piperidin-4-ylamine CAS No. 473839-09-7

(3S,4S)-3-Methyl-piperidin-4-ylamine

Cat. No.: B8189798
CAS No.: 473839-09-7
M. Wt: 114.19 g/mol
InChI Key: BCSXUVZTKVXBSD-WDSKDSINSA-N
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Description

(3S,4S)-3-Methyl-piperidin-4-ylamine is a chiral amine with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyl-piperidin-4-ylamine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. Another method includes the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3S,4S)-3-Methyl-piperidin-4-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-Methyl-piperidin-4-ylamine: This enantiomer has similar chemical properties but different biological activity due to its stereochemistry.

    Piperidine: A simpler analog without the methyl and amine substituents, used as a starting material in various syntheses.

    N-Methylpiperidine: A related compound with a methyl group on the nitrogen atom, used in organic synthesis.

Uniqueness

(3S,4S)-3-Methyl-piperidin-4-ylamine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals with specific desired effects .

Biological Activity

Overview

(3S,4S)-3-Methyl-piperidin-4-ylamine is a chiral amine characterized by a piperidine ring structure. Its unique stereochemistry imparts distinct biological and chemical properties, making it a valuable compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula: C₇H₁₈N₂
  • CAS Number: 473839-09-7
  • Structure: The compound features a piperidine ring with a methyl group at the 3-position and an amine group at the 4-position.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as:

  • Inhibitor or Activator: Depending on the target, it may inhibit or activate enzymatic pathways.
  • Binding Affinity: Its stereochemistry enhances binding affinity to certain receptors, influencing various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Neurotransmitter Modulation:
    • It has been studied for its potential effects on neurotransmitter systems, particularly in relation to acetylcholine transporters. Inhibitors of the choline transporter (CHT) have been identified from related compounds, indicating potential therapeutic applications in neurological disorders .
  • Pharmacological Applications:
    • The compound serves as a precursor for the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its role in drug development is underscored by its ability to modulate receptor activity effectively .
  • Enzyme Interaction:
    • Studies have shown that this compound can interact with various enzymes, influencing metabolic pathways and cellular functions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
High-throughput Screening Identified related piperidine derivatives as potent inhibitors of CHT with low toxicity profiles .
Pharmacokinetic Studies Demonstrated favorable pharmacokinetic properties in animal models, indicating potential for oral bioavailability .
Structure-Activity Relationship (SAR) Investigated modifications around the piperidine ring to enhance biological activity and selectivity towards specific targets .

Comparison with Related Compounds

The stereochemistry of this compound differentiates it from its enantiomer (3R,4R)-3-Methyl-piperidin-4-ylamine and other piperidine derivatives:

CompoundBiological ActivityKey Differences
(3R,4R)-3-Methyl-piperidin-4-ylamine Similar chemical properties but different receptor interactions due to stereochemistry.
Piperidine Basic structure used as a starting material in various syntheses; lacks specific functional groups .
N-Methylpiperidine Used in organic synthesis; exhibits different reactivity profiles compared to the methyl-substituted analogs.

Properties

IUPAC Name

(3S,4S)-3-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSXUVZTKVXBSD-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285440
Record name rel-(3R,4R)-3-Methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473839-09-7
Record name rel-(3R,4R)-3-Methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473839-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4R)-3-Methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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